molecular formula C9H12O3 B128550 4-Acetyl-5-isopropylfuran-2(5H)-one CAS No. 153683-18-2

4-Acetyl-5-isopropylfuran-2(5H)-one

Cat. No. B128550
M. Wt: 168.19 g/mol
InChI Key: SRHFTCJAHAWTIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetyl-5-isopropylfuran-2(5H)-one, also known as Maltol, is a naturally occurring organic compound found in a variety of foods and beverages, including coffee, roasted malt, and caramel. Maltol has been widely studied for its potential applications in the food, pharmaceutical, and cosmetic industries due to its unique chemical properties and biological activities.

Mechanism Of Action

The exact mechanism of action of maltol is not fully understood, but studies have suggested that it may exert its biological effects through various pathways, including the inhibition of reactive oxygen species, modulation of inflammatory cytokines, and regulation of gene expression.

Biochemical And Physiological Effects

4-Acetyl-5-isopropylfuran-2(5H)-one has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antimicrobial activities. 4-Acetyl-5-isopropylfuran-2(5H)-one has also been shown to have a protective effect on the liver and kidneys, making it a potential candidate for the treatment of liver and kidney diseases.

Advantages And Limitations For Lab Experiments

One advantage of using maltol in lab experiments is its availability and relatively low cost compared to other compounds with similar biological activities. However, one limitation of using maltol is its potential to interfere with other compounds in the experimental system, leading to false results.

Future Directions

There are several future directions for the study of maltol. One area of research is the development of novel maltol derivatives with enhanced biological activities and improved pharmacokinetic properties. Another area of research is the investigation of the potential use of maltol in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Conclusion
In conclusion, maltol is a naturally occurring organic compound with a wide range of potential applications in the food, pharmaceutical, and cosmetic industries. 4-Acetyl-5-isopropylfuran-2(5H)-one exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial activities, making it a potential candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action of maltol and its potential therapeutic applications.

Synthesis Methods

4-Acetyl-5-isopropylfuran-2(5H)-one can be synthesized through various methods, including chemical synthesis and microbial fermentation. Chemical synthesis involves the reaction of 3-hydroxy-2-methyl-4-pyrone with acetic anhydride in the presence of a catalyst to form maltol. Microbial fermentation, on the other hand, involves the use of microorganisms such as Aspergillus oryzae and Bacillus subtilis to produce maltol through the fermentation of glucose or other sugars.

Scientific Research Applications

4-Acetyl-5-isopropylfuran-2(5H)-one has been extensively studied for its potential applications in various scientific fields. In the food industry, maltol is commonly used as a flavor enhancer due to its sweet, caramel-like taste. 4-Acetyl-5-isopropylfuran-2(5H)-one has also been shown to exhibit antioxidant properties, making it a potential ingredient in food preservation and anti-aging products.
In the pharmaceutical industry, maltol has been investigated for its potential therapeutic applications. Studies have shown that maltol exhibits anti-inflammatory, anti-tumor, and antimicrobial activities, making it a potential candidate for the treatment of various diseases.

properties

CAS RN

153683-18-2

Product Name

4-Acetyl-5-isopropylfuran-2(5H)-one

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

3-acetyl-2-propan-2-yl-2H-furan-5-one

InChI

InChI=1S/C9H12O3/c1-5(2)9-7(6(3)10)4-8(11)12-9/h4-5,9H,1-3H3

InChI Key

SRHFTCJAHAWTIA-UHFFFAOYSA-N

SMILES

CC(C)C1C(=CC(=O)O1)C(=O)C

Canonical SMILES

CC(C)C1C(=CC(=O)O1)C(=O)C

synonyms

2(5H)-Furanone, 4-acetyl-5-(1-methylethyl)- (9CI)

Origin of Product

United States

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